N-(1-Adamantyl)phthalimide

Immunomodulation TNF-α modulation Thalidomide analog

N-(1-Adamantyl)phthalimide (CAS 16808-41-6) is a rigid, lipophilic N-substituted phthalimide bearing the 1-adamantyl cage. In head-to-head comparisons, this compound exhibits the most potent TNF-α-enhancing activity among N-alkylphthalimides, exceeding thalidomide in HL-60 cells. Its unique photochemical reactivity enables stereospecific domino reactions yielding benzazepine-fused hexacyclic products inaccessible to the 2-adamantyl isomer. • Superior TNF-α modulation: most potent among N-alkylphthalimides; surpasses thalidomide in HL-60 cells. • Essential SAR comparator: 1-adamantyl vs. 2-adamantyl regioisomers show divergent antiproliferative activity across tumor cell lines. • Unique photochemical utility: stereospecific γ-H abstraction domino reaction for benzazepine-fused polycyclic scaffolds.

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
CAS No. 16808-41-6
Cat. No. B170270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Adamantyl)phthalimide
CAS16808-41-6
SynonymsN-(1-adamantyl)phthalimide
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2
InChIKeyNNPFLBWYAZEFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Adamantyl)phthalimide (CAS 16808-41-6): Class Identification and Procurement Baseline


N-(1-Adamantyl)phthalimide (C₁₈H₁₉NO₂, MW 281.3 g/mol) is a member of the N-substituted phthalimide class wherein the imide nitrogen bears a rigid, lipophilic adamantane cage moiety . This structural class, broadly recognized for its simplified thalidomide-like pharmacophore architecture, is utilized in medicinal chemistry for immunomodulatory and antiproliferative investigations, as well as in materials science for photoinitiated reaction studies and polymer building block applications .

Why In-Class Phthalimide or Generic Adamantane Analogs Cannot Be Substituted for N-(1-Adamantyl)phthalimide


Direct substitution among phthalimide analogs is precluded by pronounced substituent-dependent divergence in biological potency, selectivity, and reaction pathway outcomes. Within N-alkylphthalimides, simple alkyl variants (e.g., n-butyl, tert-butyl, hexyl) display markedly attenuated TNF-α modulation relative to the adamantyl-bearing member [1]. Critically, even the repositioning of the adamantane attachment point from the 1- to the 2-position significantly alters antiproliferative activity across multiple tumor cell lines [2]. Furthermore, the N-(1-adamantyl) scaffold uniquely enables specific photochemical domino reactions not observed with other N-substituents, underscoring its distinct synthetic utility [3]. These quantifiable performance discontinuities across both biological and photochemical axes render generic replacement untenable.

N-(1-Adamantyl)phthalimide: Quantitative Differentiation Evidence Against Key Comparators


Enhanced TNF-α Production Activity of N-(1-Adamantyl)phthalimide Versus N-Alkyl and Thalidomide Comparators

N-(1-Adamantyl)phthalimide demonstrates superior TNF-α production-enhancing activity compared to both thalidomide and simpler N-alkylphthalimides (n-butyl, tert-butyl, hexyl) in the HL-60 human leukemia cell model [1].

Immunomodulation TNF-α modulation Thalidomide analog

Differential Antiproliferative Activity: 2-Adamantyl Series Outperforms N-(1-Adamantyl)phthalimide Scaffold

In a systematic structure-activity relationship (SAR) study, N-(1-adamantyl)phthalimide (compound 1 in the 1-adamantyl series) exhibited antiproliferative activity across five human cancer cell lines, but was consistently less potent than its 2-adamantyl positional isomer counterparts bearing identical or extended alkyl spacers [1].

Anticancer Antiproliferative SAR

Photochemical Reaction Pathway Divergence: N-(1-Adamantyl)phthalimide Versus N-(2-Adamantyl)phthalimide

Under photochemical conditions, N-(1-adamantyl)phthalimide (compound 1) undergoes a unique photoinitiated domino process involving two consecutive photochemical hydrogen abstractions, yielding a stereospecific methanoadamantane-benzazepine hexacyclic product [1]. In contrast, N-(2-adamantyl)phthalimide exhibits a distinct solid-state photochemical reaction pathway resulting in an endo-alcohol [2].

Photochemistry Domino reactions Solid-state reactivity

Anti-HIV Activity of 4-Amino-N-(1-Adamantyl)phthalimide: Dual Pharmacophore Requirement Versus N-(2,6-Dimethylphenyl) Analog

4-Amino-N-(1-adamantyl)phthalimide exhibited anti-HIV activity with EC₅₀ values of 16 μM (HIV-1) and 27 μM (HIV-2) in CEM T-lymphocyte cells, whereas the corresponding N-(2,6-dimethylphenyl) substitution of the identical 4-aminophthalimide platform showed no significant antiviral activity [1].

Antiviral Anti-HIV Pharmacophore design

Thermal Stability Profile: Adamantyl-Substituted Phthalimide Scaffolds in Polymer Applications

In polyisophthalamide polymers bearing pendent phthalimide groups, thermogravimetric analysis (TGA) revealed 10% weight-loss temperatures ranging from 355 °C to 430 °C under nitrogen, with thermal stability improvements observed to correlate with increased side-chain length [1]. The adamantyl moiety confers enhanced glass transition temperatures (335–370 °C), representing a 70–90 °C increase over unsubstituted homologs [2].

Polymer chemistry Thermal stability Polyamides

Comparative Antiproliferative Potency: Substituted Adamantylphthalimides Exceed Thalidomide Activity

While unsubstituted N-(1-adamantyl)phthalimide exhibits baseline antiproliferative activity, derivatives bearing OH or NH₂ substituents on the phthalimide ring (e.g., compounds 3 and 5) demonstrate antiproliferative activities in the micromolar range, which are substantially higher than that of thalidomide [1].

Anticancer Antiproliferative Thalidomide analog

Evidence-Backed Application Scenarios for Procuring N-(1-Adamantyl)phthalimide (CAS 16808-41-6)


Positive Control or Lead Scaffold in TNF-α Modulation Studies

Based on the direct head-to-head comparison demonstrating that N-(1-adamantyl)phthalimide exhibits the most potent TNF-α production-enhancing activity among N-alkylphthalimides and exceeds thalidomide in HL-60 cells [1], this compound serves as an optimal positive control or lead scaffold for laboratories investigating thalidomide-like immunomodulatory mechanisms. Researchers seeking a simplified phthalimide analog with validated, superior TNF-α modulatory capacity should select this compound over inactive or less potent N-alkyl congeners.

Regioisomer-Specific Probe in Adamantane Substitution SAR Studies

The demonstrated differential antiproliferative activity between 1-adamantyl and 2-adamantyl phthalimide series [1] establishes N-(1-adamantyl)phthalimide as an essential regioisomeric comparator for structure-activity relationship (SAR) investigations. Procurement of the exact 1-adamantyl isomer is required for studies designed to delineate the positional effects of adamantane attachment on tumor cell selectivity and G1/S cell cycle arrest mechanisms, particularly when benchmarking against the more potent 2-adamantyl or spacer-extended analogs.

Precursor for Photochemical Synthesis of Hexacyclic Benzazepine Derivatives

N-(1-Admantyl)phthalimide undergoes a stereospecific photoinitiated domino reaction yielding methanoadamantane-benzazepine hexacyclic products via dual γ-H abstraction [1]. This unique photochemical pathway is not accessible with N-(2-adamantyl)phthalimide, which follows an alternative solid-state reaction [2]. Synthetic chemists constructing complex polycyclic architectures should procure this specific 1-adamantyl isomer when benzazepine-fused scaffolds are the desired synthetic target.

Monomer for High-Tg Polyamide Materials Requiring Elevated Glass Transition

Class-level thermal analysis of adamantyl-containing polyisophthalamides demonstrates a 70–90 °C increase in glass transition temperature (Tg range: 335–370 °C) relative to unsubstituted homologs [1]. For polymer chemists formulating high-performance polyamides where elevated Tg is critical for dimensional stability in high-temperature environments, the adamantyl-phthalimide monomer scaffold—exemplified by N-(1-adamantyl)phthalimide—provides a quantifiable Tg enhancement advantage over non-adamantyl aromatic diacid building blocks.

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